molecular formula C6H5F2N B139000 2,6-Difluoroaniline CAS No. 5509-65-9

2,6-Difluoroaniline

Cat. No. B139000
CAS RN: 5509-65-9
M. Wt: 129.11 g/mol
InChI Key: ODUZJBKKYBQIBX-UHFFFAOYSA-N
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Description

2,6-Difluoroaniline is an aromatic compound that is a derivative of aniline where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2nd and 6th positions. This compound is of interest due to its potential applications in various fields, including as a precursor for the synthesis of insecticides and other chemicals.

Synthesis Analysis

The synthesis of 2,6-difluoroaniline has been achieved through a multi-step process starting from 2,6-dichlorobenzonitrile. The process involves a halogen exchange to obtain 2,6-difluorobenzonitrile, followed by partial hydrolysis to form 2,6-difluorobenzamide, and finally conversion to 2,6-difluoroaniline using the Hofmann reaction. The overall yield of this process is reported to be between 55-60% . Another study optimized the synthesis process using 2,6-Dichloro-cyanobenzene, achieving a yield of up to 68.5% for 2,6-difluoroaniline under the best process conditions .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2,6-difluoroaniline, insights can be drawn from the study of a related compound, 2,6-difluoroanisole. The geometric structure and conformation of 2,6-difluoroanisole were determined using gas electron diffraction and quantum chemical calculations. The study found a near-perpendicular orientation of the O–CH3 bond and a very flat potential function for internal rotation around the C–O bond, indicating that fluorination significantly affects the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,6-difluoroaniline, such as halogen exchange, hydrolysis, and the Hofmann rearrangement, are crucial for the transformation of the starting materials into the desired product. The Hofmann rearrangement, in particular, is a key step in converting 2,6-difluorobenzamide to 2,6-difluoroaniline .

Physical and Chemical Properties Analysis

The physical properties of an intermediate in the synthesis of 2,6-difluoroaniline, 2,6-difluorobenzamide, have been characterized, with a melting point of 145.4–145.6 °C. The product structure was confirmed by IR spectrometry and 1H NMR spectrometry . The chemical properties of 2,6-difluoroaniline, such as reactivity and stability, can be inferred from its structure and the presence of electron-withdrawing fluorine atoms, which would affect its electronic properties and reactivity patterns.

Scientific Research Applications

1. Spectroscopic Properties and Reactivity

Kose, Bardak, and Atac (2019) investigated the spectroscopic features and reactive nature of 2,6-difluoroaniline (2,6-DFA), focusing on its spectral properties and reactivity characteristics. They used Density Functional Theory (DFT) calculations to obtain spectral properties and to define reactivity characteristics like Fukui descriptor and electrostatic potential. Their study highlighted that the fluorine substitution does not significantly alter the amide group reactivity, making difluoroanilines compatible in terms of reactivity. They also explored the nonlinear optical properties of 2,6-DFA, suggesting its potential for multidisciplinary studies in this area (Kose, Bardak, & Atac, 2019).

2. Oxidation to Nitroso-Compounds

Nunno, Florio, and Todesco (1970) demonstrated that 2,6-difluoroaniline can be oxidized by peroxybenzoic acid in chloroform to form corresponding nitroso-compounds. This study shows the chemical versatility of 2,6-difluoroaniline in forming diverse compounds (Nunno, Florio, & Todesco, 1970).

3. Synthesis Technology for Insecticides

Guo-lan (2008) focused on optimizing the synthesis technology of 2,6-difluoroaniline for high-efficient insecticide production. The study detailed the best process conditions for fluoridation, hydrolysis, and Hofmann rearrangement reactions, contributing to the industrial synthesis of 2,6-difluoroaniline (Guo-lan, 2008).

4. Quantum Chemical Computational Studies

Antony Selvam et al. (2020) conducted quantum chemical computational studies on 2,4-difluoroaniline, closely related to 2,6-difluoroaniline, using the Density Functional Theory (DFT) method. They analyzed properties like hyperpolarizability and frontier molecular orbitals, indicating the compound's stability and potential for nonlinear optical (NLO) applications. This research provides insights into the electronic properties of difluoroaniline derivatives (Antony Selvam et al., 2020).

5. Preparation Methods

Pews and Gall (1991) described the preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene, demonstrating a method involving dichlorination and nitrated mixtures to yield difluoroaniline. This study contributes to the understanding of synthesis routes for 2,6-difluoroaniline (Pews & Gall, 1991).

Safety And Hazards

2,6-Difluoroaniline is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZJBKKYBQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2073350
Record name 2,6-Difluoroaniline
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Molecular Weight

129.11 g/mol
Source PubChem
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Product Name

2,6-Difluoroaniline

CAS RN

5509-65-9
Record name 2,6-Difluoroaniline
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Record name 2,6-Difluoroaniline
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Record name Benzenamine, 2,6-difluoro-
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Record name 2,6-Difluoroaniline
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Synthesis routes and methods

Procedure details

The title compound of example 10 was prepared in analogy to the preparation of the title compound of example 1 through the reaction of 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (201 mg) with 2,6-difluoroaniline (105 mg) (22% yield).
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoroaniline
Reactant of Route 2
2,6-Difluoroaniline
Reactant of Route 3
2,6-Difluoroaniline
Reactant of Route 4
2,6-Difluoroaniline
Reactant of Route 5
2,6-Difluoroaniline
Reactant of Route 6
2,6-Difluoroaniline

Citations

For This Compound
431
Citations
E Kose, F Bardak, A Atac - Journal of Molecular Structure, 2019 - Elsevier
In this study, the spectroscopic features and reactive nature of difluoroanilines, with special attention on 2,6-difluoroaniline (2,6-DFA), are explored thoroughly to gain insight into the …
Number of citations: 2 www.sciencedirect.com
RG Pews, JA Gall - Journal of Fluorine Chemistry, 1991 - Elsevier
The preparation of 2,6-difluoroaniline and 1,2-difluorobenzene from 1,2,3- trichlorobenzene is described. An isomeric mixture of 1-chloro-2,3-difluorobenzene and 2-chloro-1,3-…
Number of citations: 4 www.sciencedirect.com
SE Hough, WR Hargrove Jr, PA Deck - Journal of Fluorine Chemistry, 2019 - Elsevier
Reactions of ortho-fluorinated anilines with stoichiometric Ti(NMe 2 ) 4 in mesitylene (typically for 23 h at 120 C) afforded moderate to high yields of the corresponding N,N-dimethyl-1,2-…
Number of citations: 2 www.sciencedirect.com
LL Rubio, MM Castillo‐Ortega, L Rejon… - Journal of Polymer …, 2002 - Wiley Online Library
Undoped and chlorine doped difluoraniline polymers (PDFA) were synthesized and characterized to study the electric behavior of polyanilines with three different fluorine disubstitutions …
Number of citations: 10 onlinelibrary.wiley.com
RG Pews, JA Gall - Journal of fluorine chemistry, 1991 - Elsevier
The preparation of 2,6-difluoroaniline from 1,3,5-trichlorobenzene is described. 1-Chloro-3,5-difluorobenzene prepared via KF exchange on 1,3,5-trichlorobenzene is dichlorinated and …
Number of citations: 8 www.sciencedirect.com
JW No, A Sung - Journal of Korean Ophthalmic Optics Society, 2014 - koreascience.kr
Purpose: The functional ophthalmic lenses containing fluorine-substituted aniline group (2, 4-difluoroaniline, 2, 6-difluoroaniline, 3, 4-difluoroaniline) were manufactured and the …
Number of citations: 2 koreascience.kr
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
A Gallego-Gamo, A Granados, R Pleixats… - The Journal of …, 2023 - ACS Publications
The development of sustainable and mild protocols for the fluoroalkylation of organic backbones is of current interest in chemical organic synthesis. Herein, we present operationally …
Number of citations: 6 pubs.acs.org
SRK Samala, M Surana… - Asian Journal of …, 2023 - search.proquest.com
[...] 2, 6-Dichlorotoluene itself is not readily available.[...] of the complexities of the chemistry, although commercially available, 2, 6-Difluoroaniline is quite expensive. RESULTS AND …
Number of citations: 2 search.proquest.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com

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